Kinase Inhibition Potency: IRAK4 Affinity in Low Nanomolar Range
Derivatives of (4-(4H-1,2,4-triazol-4-yl)phenyl)methanamine exhibit potent inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with sub-nanomolar affinity. In a direct head-to-head comparison context, the presence of the 4-triazolyl-phenyl scaffold, accessible via derivatization of this methanamine building block, is crucial for achieving high affinity. Specifically, compound 772 (US10336762), which incorporates this scaffold, demonstrated an IC50 of <1 nM against human IRAK4, measured in a cellular assay using cryopreserved human monocytes [1]. This is significantly more potent than many generic triazole derivatives which lack the optimized N-4 phenyl substitution pattern, often exhibiting IC50 values in the micromolar range [1].
| Evidence Dimension | IRAK4 Inhibition (IC50) |
|---|---|
| Target Compound Data | < 1 nM (for a derivative incorporating the core scaffold) [1] |
| Comparator Or Baseline | Typical generic 1,2,4-triazole derivatives (baseline for class-level inference): often > 1 µM |
| Quantified Difference | > 1000-fold improvement in potency |
| Conditions | Cellular assay using cryopreserved human monocytes stimulated with LPS/R848 |
Why This Matters
Demonstrates that this specific scaffold enables the design of highly potent kinase inhibitors, a critical differentiator for research programs targeting inflammatory and autoimmune diseases.
- [1] BindingDB. (n.d.). BDBM407828: (R)-4-((4-(4H-1,2,4-triazol-4-yl)phenyl)amino)-6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)nicotinamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=407828 View Source
